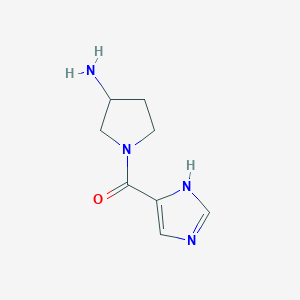
(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone
Overview
Description
(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone typically involves the reaction of 3-aminopyrrolidine with 1H-imidazole-5-carboxylic acid . The reaction is usually carried out in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions to form the amide bond.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Nucleophilic substitution reactions can occur at the imidazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles like ammonia (NH3) and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: : Imidazole derivatives with higher oxidation states.
Reduction: : Reduced imidazole derivatives.
Substitution: : Substituted imidazole derivatives with different functional groups.
Scientific Research Applications
(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone: can be compared with other imidazole derivatives such as imidazole , benzimidazole , and pyrrolidine derivatives
List of Similar Compounds
Imidazole
Benzimidazole
Pyrrolidine derivatives
1H-imidazol-1-yl propan-1-amine derivatives
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(1H-imidazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-6-1-2-12(4-6)8(13)7-3-10-5-11-7/h3,5-6H,1-2,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKRHTQRYBZTQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


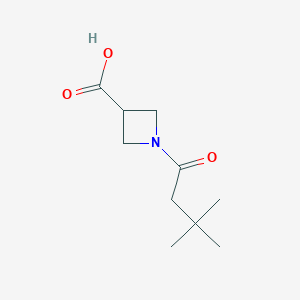

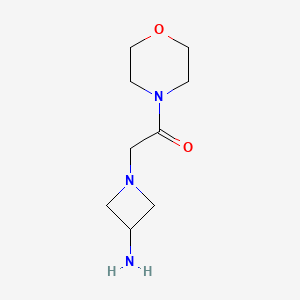
![3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487885.png)

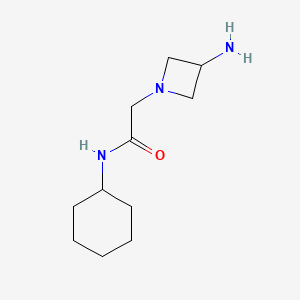

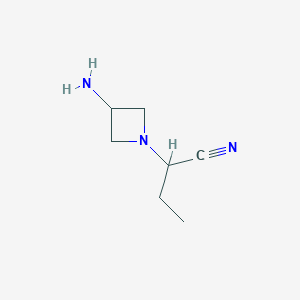
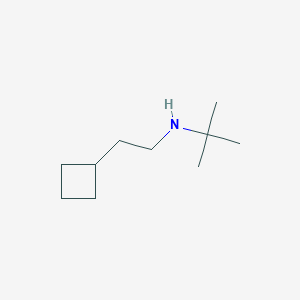
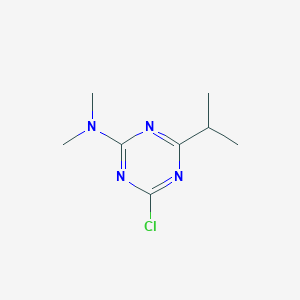

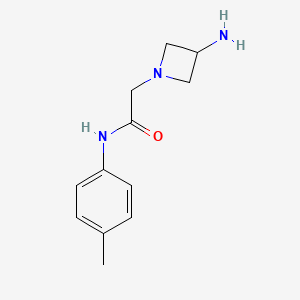
![2,6-Dioxa-9-azaspiro[4.5]decane](/img/structure/B1487903.png)
![3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B1487904.png)
